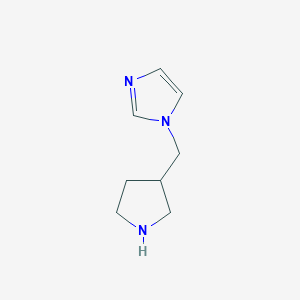
1-(pyrrolidin-3-ylmethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyrrolidin-3-ylmethyl)-1H-imidazole is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1-(Pyrrolidin-3-ylmethyl)-1H-imidazole is primarily explored for its potential as a drug candidate. Its applications in pharmacology include:
- Anticancer Activity : Research indicates that modifications to the imidazole or pyrrolidine components can enhance biological activities, including anticancer effects. For instance, similar compounds have been shown to inhibit polo-like kinase 1 (Plk1), a target for cancer therapy, by disrupting its protein-protein interactions .
- Neuroprotective Effects : The compound has been investigated for its ability to modulate voltage-gated sodium channels, which are critical in neuronal signaling. This modulation may provide therapeutic avenues for conditions like multiple sclerosis .
The biological activity of this compound is notable due to its interaction with various biological targets. Key findings from studies include:
- Binding Affinity : Interaction studies reveal that the compound exhibits significant binding affinity to specific proteins, which is crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy .
- Comparative Analysis : When compared to other similar compounds, such as 1-methylimidazole and 2-pyrimidinylimidazole, this compound demonstrates unique properties that may enhance its therapeutic potential .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the applications of this compound:
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(pyrrolidin-3-ylmethyl)imidazole |
InChI |
InChI=1S/C8H13N3/c1-2-9-5-8(1)6-11-4-3-10-7-11/h3-4,7-9H,1-2,5-6H2 |
InChI-Schlüssel |
HNSDEVYZXOHMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













